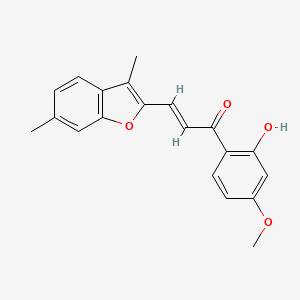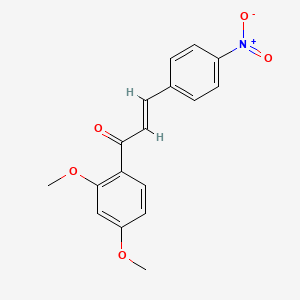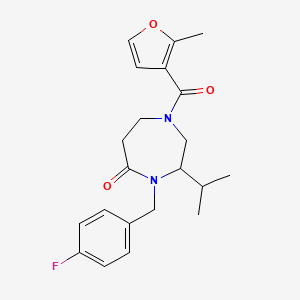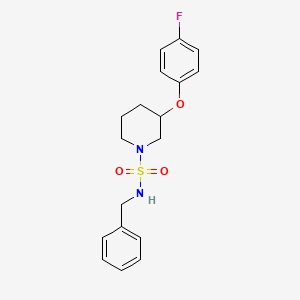![molecular formula C15H22BrClN2O2 B5292603 2-{4-bromo-2-[(cyclohexylamino)methyl]phenoxy}acetamide hydrochloride](/img/structure/B5292603.png)
2-{4-bromo-2-[(cyclohexylamino)methyl]phenoxy}acetamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-bromo-2-[(cyclohexylamino)methyl]phenoxy}acetamide hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BHAM and is known for its ability to inhibit the activity of bacterial respiratory enzymes, making it a promising tool for studying the mechanisms of bacterial respiration.
Wirkmechanismus
BHAM works by inhibiting the activity of bacterial respiratory enzymes, specifically the NADH-quinone oxidoreductase (Complex I) and the succinate-quinone oxidoreductase (Complex II). This inhibition disrupts the electron transport chain in bacteria, leading to a decrease in ATP production and an increase in ROS production.
Biochemical and Physiological Effects:
BHAM has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of a wide range of bacterial species, including both Gram-positive and Gram-negative bacteria. BHAM has also been shown to induce the expression of genes involved in oxidative stress response and DNA repair.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BHAM in lab experiments is its ability to selectively inhibit the activity of bacterial respiratory enzymes. This makes it a valuable tool for studying the mechanisms of bacterial respiration and the role of ROS in bacterial pathogenesis. However, one limitation of using BHAM is that it can also inhibit the activity of mitochondrial respiratory enzymes, making it less useful for studying the electron transport chain in eukaryotic cells.
Zukünftige Richtungen
There are several future directions for research on BHAM. One area of interest is the development of BHAM analogs with improved selectivity and potency. Another area of interest is the use of BHAM in combination with other antimicrobial agents to enhance their effectiveness. Finally, there is also interest in studying the potential therapeutic applications of BHAM, particularly in the treatment of bacterial infections.
Synthesemethoden
The synthesis of BHAM involves the reaction of 4-bromo-2-(chloromethyl)phenol with cyclohexylamine to form the intermediate compound 4-bromo-2-[(cyclohexylamino)methyl]phenol. This intermediate is then reacted with chloroacetic acid to produce BHAM hydrochloride.
Wissenschaftliche Forschungsanwendungen
BHAM has been used extensively in scientific research to study the mechanisms of bacterial respiration. It has been shown to be effective in inhibiting the activity of bacterial respiratory enzymes, making it a valuable tool for studying the electron transport chain in bacteria. BHAM has also been used to study the effects of bacterial respiration on the production of reactive oxygen species (ROS) and the role of ROS in bacterial pathogenesis.
Eigenschaften
IUPAC Name |
2-[4-bromo-2-[(cyclohexylamino)methyl]phenoxy]acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O2.ClH/c16-12-6-7-14(20-10-15(17)19)11(8-12)9-18-13-4-2-1-3-5-13;/h6-8,13,18H,1-5,9-10H2,(H2,17,19);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPZRTHNTQPMMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC2=C(C=CC(=C2)Br)OCC(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-Bromo-2-[(cyclohexylamino)methyl]phenoxy]acetamide;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(2-propoxyphenyl)propyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5292526.png)

![N-(4-methylphenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5292536.png)
![{3-isobutyl-1-[(5-propyl-1,3,4-oxadiazol-2-yl)carbonyl]piperidin-3-yl}methanol](/img/structure/B5292545.png)


![2-(4-chlorophenyl)-4-{[1-(2-methoxyethyl)piperidin-4-yl]carbonyl}morpholine](/img/structure/B5292551.png)
![N-(2-methoxyethyl)-N-methyl-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine](/img/structure/B5292566.png)
![N-((3S)-1-{[5-(1H-benzimidazol-1-ylmethyl)-1H-pyrazol-3-yl]carbonyl}pyrrolidin-3-yl)acetamide](/img/structure/B5292569.png)
![6-(4-chlorophenyl)-2-phenylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B5292580.png)
![methyl {[5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5292584.png)

![ethyl 5-(4-chlorophenyl)-2-[(2-methoxy-1-naphthyl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5292594.png)
![N-{[2-(dimethylamino)pyridin-3-yl]methyl}-1,3,7-trimethyl-1H-indole-2-carboxamide](/img/structure/B5292596.png)